N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring and an acetamide linker connecting to a pyridazinone moiety substituted with a furan group. The dihydroimidazothiazole scaffold is known for its bioactivity in kinase inhibition and anti-inflammatory applications, while the pyridazinone ring contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c27-19(13-26-20(28)8-7-16(24-26)18-6-3-10-29-18)22-15-5-2-1-4-14(15)17-12-25-9-11-30-21(25)23-17/h1-8,10,12H,9,11,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXBVSLRLCJGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that integrates multiple heterocyclic structures. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused imidazo[2,1-b]thiazole ring system attached to a phenyl group and a pyridazine moiety. Its molecular formula is with a molecular weight of approximately 366.44 g/mol. The structural diversity provided by the imidazo[2,1-b]thiazole and pyridazine components may enhance its binding affinity to biological targets.
Target of Action
this compound primarily targets various cellular pathways involved in cancer proliferation and survival. Similar compounds have demonstrated activity against specific kinases and enzymes involved in tumor growth regulation.
Mode of Action
The compound exhibits potential anticancer activity by inhibiting key signaling pathways that promote cell division and survival in cancer cells. It has shown moderate ability to suppress the growth of kidney cancer cells and weaker effects on prostate cancer, colon cancer, and leukemia cell lines .
Biological Activity
Recent studies have highlighted the biological activities of this compound:
- Anticancer Activity :
-
Cell Line Studies :
- Abdel-Maksoud et al. investigated a series of imidazo[2,1-b]thiazole derivatives for their effects on 57 different human cancer cell lines at the National Cancer Institute (NCI). Certain compounds demonstrated significant inhibition percentages at a concentration of 10 μM comparable to standard treatments like sorafenib .
- Mechanistic Insights :
Data Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (μM) | Comments |
|---|---|---|---|
| Anticancer | Kidney Cancer | Moderate | Effective suppression noted |
| Anticancer | Prostate Cancer | Weaker | Limited activity |
| Anticancer | Colon Cancer | Limited | Similar effects as prostate |
| Anticancer | Leukemia | Limited | Comparable to colon cancer |
| Kinase Inhibition | B-RafV600E | 0.05 | Strong inhibitory effect |
Case Studies
Several studies have focused on the synthesis and evaluation of compounds similar to this compound:
- Zhao et al. Study : Investigated thiazole-based compounds for their potential as inhibitors against B-RafV600E kinase. The study highlighted their antiproliferative properties in MCF-7 and WM266.4 cell lines with significant IC50 values indicating efficacy surpassing conventional treatments like sorafenib .
- Abdel-Maksoud et al. Research : Explored imidazo[2,1-b]thiazole derivatives against a broad spectrum of human cancer cell lines. The findings suggested that certain compounds exhibited notable inhibition percentages comparable to established anticancer drugs, emphasizing their potential as therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- The target compound’s dihydroimidazothiazole core is structurally distinct from triazinoquinazolines or triazolopyridazines , which may alter binding pocket compatibility.
- The furan-2-yl group in the target compound provides an oxygen heteroatom, contrasting with sulfur in thiophene analogs . This difference impacts electronic properties (e.g., furan’s lower electron density) and solubility.
Pharmacological Activity
While direct pharmacological data for the target compound is unavailable in the provided evidence, structurally related compounds exhibit diverse activities:
- Kinase Inhibition: The pyridazinone moiety in the target compound is analogous to CK1 inhibitors (e.g., ’s compound 19), which rely on pyrimidinone and benzothiazole interactions . The furan group may mimic adenosine triphosphate (ATP) ribose interactions in kinase binding sites.
- Antimicrobial/Anticancer Potential: Thiazole and triazinoquinazoline derivatives () show activity against microbial and cancer cell lines via thiol-mediated redox disruption . The target compound’s dihydroimidazothiazole core may share similar mechanisms.
- Metabolic Stability : The dihydroimidazothiazole’s partial saturation (vs. fully aromatic imidazo[2,1-b]thiadiazoles in ) could enhance metabolic stability by reducing oxidative degradation .
Table 2: Physicochemical Properties (Estimated)
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Answer : Synthesis typically involves multi-step heterocyclization and condensation reactions. For example:
Intermediate preparation : React thiadiazole or imidazo-thiazole precursors with trichloroethyl carboxamides in ethanol or acetonitrile under reflux (e.g., 20 mmol reagents in 20–25 mL solvent for 15–20 minutes) .
Cyclization : Use concentrated sulfuric acid or DMF with iodine/triethylamine to promote cyclization, yielding fused heterocyclic cores .
Acetamide coupling : Introduce the acetamide moiety via nucleophilic substitution or amidation, often monitored by TLC (e.g., chloroform:acetone 3:1) .
- Key considerations : Optimize reaction time (24–48 hours) and temperature (293–298 K) to minimize byproducts like thioacetamides .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer : A combination of:
IR spectroscopy : Identify carbonyl (1649–1670 cm⁻¹) and NH stretches (3268–3380 cm⁻¹) to confirm amide/thiazole functionalities .
NMR spectroscopy : 1H and 13C NMR resolve aromatic protons (δ 7.20–8.96 ppm) and coupling constants (e.g., J = 7.80 Hz for NH groups) .
Mass spectrometry (FAB/MS) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]+) .
X-ray diffraction : Resolve crystallographic parameters (e.g., bond angles, torsion) for unambiguous structural assignment .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data during structural elucidation?
- Answer :
2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals, particularly for overlapping aromatic/amide protons .
Comparative analysis : Cross-reference with X-ray data to validate proton environments and substituent positions .
Dynamic NMR : Apply variable-temperature studies to distinguish conformational isomers (e.g., rotamers in thioacetamide intermediates) .
Q. What strategies improve yield and purity in multi-step syntheses of this compound?
- Answer :
Purification : Use column chromatography (silica gel, chloroform:acetone) or recrystallization (ethanol/acetic acid) to isolate intermediates .
Catalyst optimization : Replace traditional agents (e.g., P2S5) with iodine/triethylamine in DMF to reduce sulfur byproducts .
Reaction monitoring : Employ TLC and LC-MS at each step to detect incomplete reactions or degradation .
Q. How can crystallography and computational modeling determine the bioactive conformation?
- Answer :
SHELX refinement : Use SHELXL for high-resolution crystal structure refinement, focusing on hydrogen bonding (e.g., NH···O interactions) and π-stacking .
Docking studies : Align the compound’s X-ray-derived conformation with target proteins (e.g., kinases) using software like AutoDock to predict binding modes .
MD simulations : Perform molecular dynamics to assess stability of the ligand-receptor complex in physiological conditions .
Q. What experimental approaches validate the compound’s mechanism of action in anticancer assays?
- Answer :
In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values with controls .
Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays and confirm with Western blotting (e.g., PARP cleavage) .
Target engagement : Use SPR or ITC to measure binding affinity to proposed targets (e.g., topoisomerase II) .
Data Contradiction Analysis
- Example : Discrepancies in melting points (503–514 K) between batches may arise from polymorphic forms or residual solvents.
- Resolution : Perform DSC to identify polymorphs and optimize recrystallization solvents (e.g., switch from ethanol to acetic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
